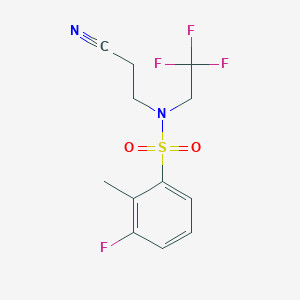![molecular formula C18H22FN3O2 B7633919 N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has shown promising results in the treatment of chronic lymphocytic leukemia (CLL) and other hematological malignancies.
Mécanisme D'action
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide selectively binds to the BH3-binding groove of BCL-2, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM, which are required for the activation of the apoptotic pathway. This leads to the induction of apoptosis in cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not depend on BCL-2 for survival. It has also been shown to inhibit tumor growth in animal models of CLL and other hematological malignancies. In clinical trials, N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL, as well as in patients with other hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. However, N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide also has some limitations, such as its potential toxicity to normal cells that express low levels of BCL-2, and the possibility of resistance development in cancer cells that downregulate BCL-2 expression or upregulate other anti-apoptotic proteins.
Orientations Futures
There are several future directions for N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide research, including the development of combination therapies that can enhance its efficacy and overcome resistance, the identification of biomarkers that can predict response to N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide, and the exploration of its potential in other cancer types beyond hematological malignancies. Additionally, there is ongoing research to optimize the dosing and scheduling of N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide to minimize toxicity and maximize its therapeutic potential.
Méthodes De Synthèse
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2-isopropoxyethanol to form the intermediate 4-(4-fluorophenyl)oxan-4-ol. The oxan-4-ol is then reacted with 2-amino-2-methyl-1-propanol to form the imidazole ring, and the resulting compound is then reacted with 5-chloro-1H-pyrazolo[4,3-b]pyridine to form N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide.
Applications De Recherche Scientifique
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of CLL and other hematological malignancies. It has been shown to selectively target and inhibit the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is overexpressed in many cancer cells and plays a key role in promoting cancer cell survival. N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has also been shown to be effective in combination with other chemotherapy agents, such as rituximab and idelalisib.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-12(2)16-20-11-15(21-16)17(23)22-18(7-9-24-10-8-18)13-3-5-14(19)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFQEMZIUPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)NC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7633836.png)

![1-(cyclopropanecarbonyl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]piperidine-3-carboxamide](/img/structure/B7633847.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![4-[(3-Pyrazol-1-ylpiperidin-1-yl)methyl]phenol](/img/structure/B7633864.png)
![2,2,3,3-tetramethyl-N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7633868.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)

![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)